molecular formula C8H9ClO2 B3024679 5-Chloro-2-ethoxyphenol CAS No. 57428-47-4

5-Chloro-2-ethoxyphenol

Cat. No.: B3024679
CAS No.: 57428-47-4
M. Wt: 172.61 g/mol
InChI Key: IDNPSDAHUYBEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-ethoxyphenol is a chemical compound that falls under the category of halophenols, which are derivatives of phenols. It has the molecular formula C8H9ClO2 and a molecular weight of 172.61 g/mol . This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethoxyphenol typically involves the chlorination of 2-ethoxyphenol. One common method includes the reaction of 2-ethoxyphenol with thionyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to less chlorinated phenols.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

5-Chloro-2-ethoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxyphenol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or interact with cellular membranes, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as oxidative stress and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-ethoxyphenol is unique due to the presence of both the ethoxy group and the chlorine atom, which confer specific chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications, as well as in scientific research for exploring new chemical reactions and biological activities .

Properties

IUPAC Name

5-chloro-2-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNPSDAHUYBEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-ethoxyphenol
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-ethoxyphenol
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-ethoxyphenol
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-ethoxyphenol
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-ethoxyphenol
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-ethoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.